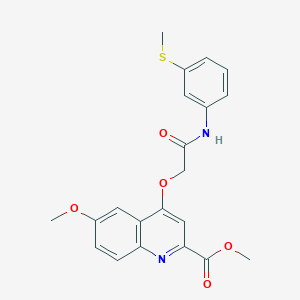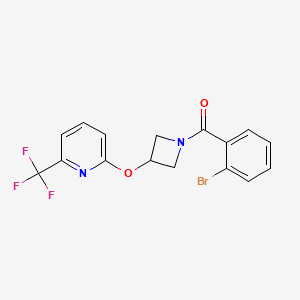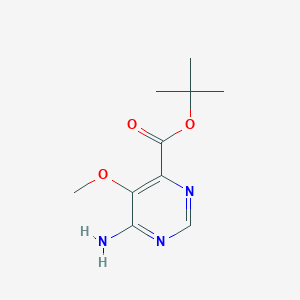
Tert-butyl 6-amino-5-methoxypyrimidine-4-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Tert-butyl 6-amino-5-methoxypyrimidine-4-carboxylate, also known as BM212, is a pyrimidine derivative that has shown potential in various scientific research applications. This compound has been synthesized using different methods and has been studied for its mechanism of action, biochemical and physiological effects, and limitations for lab experiments.
作用機序
The exact mechanism of action of Tert-butyl 6-amino-5-methoxypyrimidine-4-carboxylate is not fully understood, but it is believed to work by inhibiting the activity of enzymes involved in viral replication, fungal growth, and cancer cell proliferation. It has been shown to inhibit the activity of reverse transcriptase, an enzyme involved in the replication of HIV-1 and HCV, and to inhibit the activity of chitin synthase, an enzyme involved in the synthesis of fungal cell walls.
Biochemical and Physiological Effects:
This compound has been found to have minimal toxicity and has been shown to be well-tolerated in animal studies. It has been found to have low cytotoxicity in normal cells and has been shown to induce apoptosis in cancer cells. In addition, this compound has been found to have anti-inflammatory and antioxidant effects, which may contribute to its potential as a therapeutic agent.
実験室実験の利点と制限
One of the advantages of using Tert-butyl 6-amino-5-methoxypyrimidine-4-carboxylate in lab experiments is its low toxicity and high selectivity, which make it a promising candidate for further development as a therapeutic agent. However, one of the limitations of using this compound in lab experiments is its limited solubility in water, which may affect its bioavailability and efficacy.
将来の方向性
There are several future directions for the study of Tert-butyl 6-amino-5-methoxypyrimidine-4-carboxylate. One area of research could be the development of more efficient synthesis methods to improve the yield and purity of the compound. Another area of research could be the study of the pharmacokinetics and pharmacodynamics of this compound to better understand its mechanism of action and potential therapeutic applications. Furthermore, the development of novel formulations and delivery methods could enhance the bioavailability and efficacy of this compound for clinical use.
Conclusion:
In conclusion, this compound is a pyrimidine derivative that has shown potential in various scientific research applications, including as an antiviral, antifungal, and anticancer agent. It has been synthesized using different methods and has been studied for its mechanism of action, biochemical and physiological effects, and limitations for lab experiments. While there are still many unanswered questions about this compound, its potential as a therapeutic agent makes it an exciting area of research for the future.
合成法
Tert-butyl 6-amino-5-methoxypyrimidine-4-carboxylate has been synthesized using different methods, including the reaction of this compound with various reagents. One of the most commonly used methods involves the reaction of this compound with 2,4-dichloro-5-methoxybenzoic acid in the presence of a base.
科学的研究の応用
Tert-butyl 6-amino-5-methoxypyrimidine-4-carboxylate has been studied for its potential in various scientific research applications, including as an antiviral, antifungal, and anticancer agent. It has shown promising results in inhibiting the replication of viruses, such as HIV-1 and HCV, and has also been found to have antifungal activity against Candida albicans. In addition, this compound has been studied for its potential as an anticancer agent, as it has been found to induce apoptosis in cancer cells.
特性
IUPAC Name |
tert-butyl 6-amino-5-methoxypyrimidine-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3O3/c1-10(2,3)16-9(14)6-7(15-4)8(11)13-5-12-6/h5H,1-4H3,(H2,11,12,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXHUJZMTTGBGSV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C1=C(C(=NC=N1)N)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
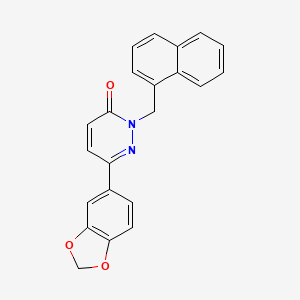
![4-(2,3-dihydrobenzo[b][1,4]dioxine-6-carbonyl)-1-(2-(dimethylamino)ethyl)-5-(furan-2-yl)-3-hydroxy-1H-pyrrol-2(5H)-one](/img/structure/B2875476.png)
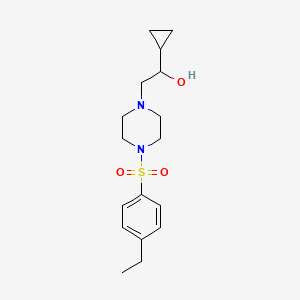
![Ethyl 4-[4-[(3-acetylphenyl)carbamoyl]phenyl]sulfonylpiperazine-1-carboxylate](/img/structure/B2875481.png)
![N-[2-[2-(2,3-Dihydro-1,4-benzodioxin-6-yl)pyrrolidin-1-yl]-2-oxoethyl]-N-ethylprop-2-enamide](/img/structure/B2875483.png)
![2-(4-Methylphenyl)-5-(4-pyridinyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B2875484.png)
![4-(2-((1,3-Dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-5-yl)amino)ethyl)benzenesulfonamide](/img/structure/B2875485.png)
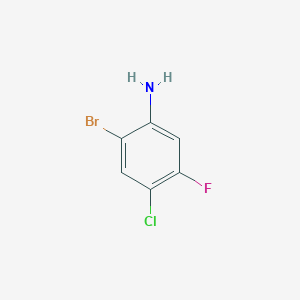
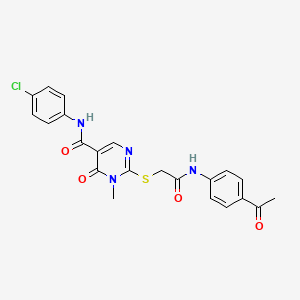
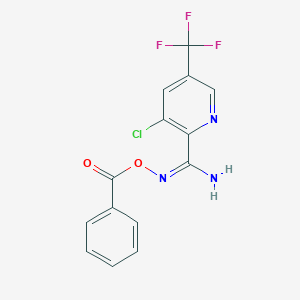
![N-(3-(dimethylamino)propyl)-4-(N,N-dimethylsulfamoyl)-N-(5-methoxybenzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2875490.png)

